molecular formula C16H12N2O B12804014 2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol CAS No. 98033-26-2

2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol

Cat. No.: B12804014
CAS No.: 98033-26-2
M. Wt: 248.28 g/mol
InChI Key: ITGZYPQCNIMBRB-UHFFFAOYSA-N
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Description

2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a phenanthrene ring fused with an imidazole ring, and a hydroxyl group at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol typically involves the cyclization of amido-nitriles. One of the reported methods includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthrene and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, ketones, aldehydes, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and imidazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3H-Phenanthro-(3,4-d)imidazol-10-ol, 2-ethyl-: A similar compound with an ethyl group instead of a methyl group.

    Other substituted imidazoles: Various imidazole derivatives with different substituents on the phenanthrene and imidazole rings.

Uniqueness

2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 10th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

98033-26-2

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-methyl-3H-naphtho[1,2-e]benzimidazol-10-ol

InChI

InChI=1S/C16H12N2O/c1-9-17-14-7-5-11-3-2-10-4-6-12(19)8-13(10)15(11)16(14)18-9/h2-8,19H,1H3,(H,17,18)

InChI Key

ITGZYPQCNIMBRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O

Origin of Product

United States

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